

3-propylhexan-2-one molecular weight and formula

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Compound of Interest

Compound Name: *3-propylhexan-2-one*

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In-Depth Technical Guide to 3-Propylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of **3-propylhexan-2-one**. While direct applications in drug development and specific signaling pathway involvement are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in this ketone, particularly as a synthetic intermediate or a structural motif for further investigation. All quantitative data is presented in structured tables for clarity, and a logical relationship diagram is provided to summarize the key aspects of the compound.

Molecular and Physicochemical Properties

3-Propylhexan-2-one is a ketone with the systematic IUPAC name **3-propylhexan-2-one**. Its fundamental molecular and physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[1] [2]
Molecular Weight	142.24 g/mol	[1] [2]
CAS Number	40239-27-8	[1] [2]
LogP (octanol-water partition coefficient)	2.8	[2]
Topological Polar Surface Area (TPSA)	17.1 Å ²	[2]
Rotatable Bond Count	5	[2]
Hydrogen Bond Acceptor Count	1	[2]
Hydrogen Bond Donor Count	0	[2]

Synthesis of 3-Propylhexan-2-one

Several synthetic routes to **3-propylhexan-2-one** have been reported, primarily involving the formation of a carbon-carbon bond at the α -position of a ketone or the transformation of an alkyne. While detailed, step-by-step experimental protocols are not readily available in the public domain, the following outlines the key transformations described in the literature.

Synthesis via Alkylation of a Ketone

A common approach to synthesizing α -substituted ketones is through the alkylation of an enolate. While a specific protocol for **3-propylhexan-2-one** is not detailed, a general procedure would involve:

Experimental Protocol (General)

- Enolate Formation: A suitable ketone precursor, such as 3-hexanone, is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

- Alkylation: The enolate solution is then treated with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The reaction mixture is allowed to slowly warm to room temperature.
- Workup: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, typically by fractional distillation or column chromatography, to yield pure **3-propylhexan-2-one**.

Synthesis from 4-Heptanol, 4-ethynyl-

A multi-step synthesis starting from 4-ethynyl-4-heptanol has been cited.^[3] This pathway involves the transformation of the alkyne functionality into a ketone.

Reaction Scheme:

- Hydration of the Alkyne: The terminal alkyne is likely hydrated using reagents such as mercuric oxide (HgO) and sulfuric acid (H₂SO₄) to form a methyl ketone via Markovnikov addition of water.
- Further Transformations: The reference also mentions the use of sulfur trioxide (SO₃) and catalytic hydrogenation (H₂/PtO₂), suggesting a more complex reaction sequence that may involve dehydration and subsequent reduction steps to arrive at the final saturated ketone.^[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-propylhexan-2-one**. While a comprehensive set of published spectra is not available, some data has been reported.

- ¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 3-propyl-2-hexanone is available in the PubChem database, provided by Wiley-VCH GmbH.^[2] This spectrum would be instrumental in confirming the carbon framework of the molecule.

- **¹H NMR, IR, and Mass Spectrometry:** Detailed, publicly accessible spectra for ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) of **3-propylhexan-2-one** are not currently available. However, based on the structure, the following characteristic signals would be expected:
 - **¹H NMR:** Signals corresponding to the methyl group of the acetyl moiety, the methine proton at the α -position, and the various methylene and methyl groups of the two propyl chains.
 - **IR Spectroscopy:** A strong absorption band in the region of 1715 cm^{-1} corresponding to the C=O stretching of the ketone.
 - **Mass Spectrometry:** A molecular ion peak (M^+) at $m/z = 142$, along with characteristic fragmentation patterns for a ketone.

Applications and Biological Relevance

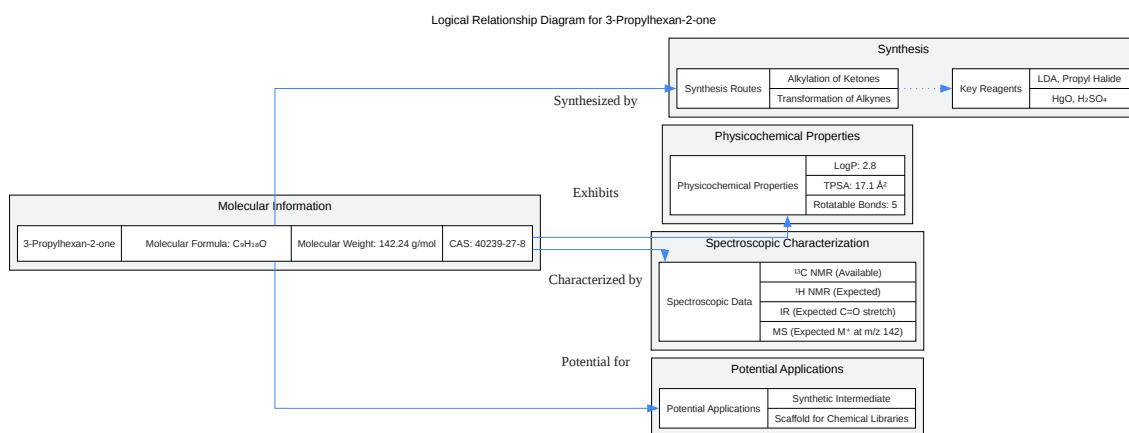
Currently, there is limited information in the public domain regarding the specific applications of **3-propylhexan-2-one** in drug development or its direct involvement in biological signaling pathways. Its structural features, however, suggest potential as:

- **A Synthetic Intermediate:** The ketone functionality allows for a variety of chemical transformations, making it a potential building block in the synthesis of more complex molecules.
- **A Scaffold for Library Synthesis:** The relatively simple structure could be a starting point for the generation of a library of related compounds for screening in drug discovery programs.

Further research is required to elucidate any potential biological activity of this compound.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the molecular properties, synthesis, and characterization of **3-propylhexan-2-one**.



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References

- 1. 3-Propyl-2-hexanone | C9H18O | CID 23268789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-propylhexan-2-one | lookchem [lookchem.com]
- 3. 3-propylhexan-2-one synthesis - chemicalbook [chemicalbook.com]
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